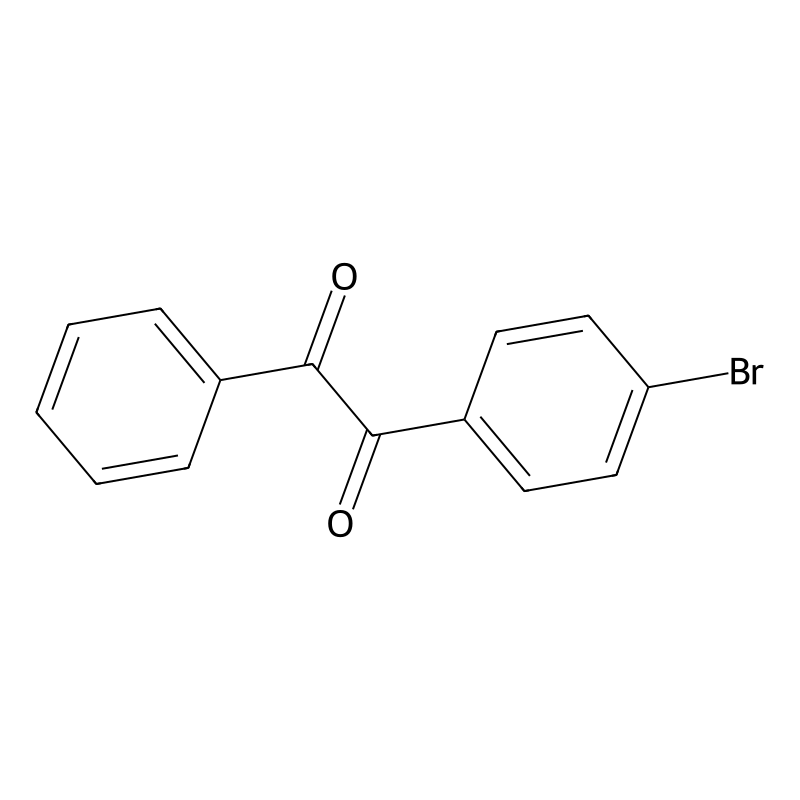

1-(4-Bromophenyl)-2-phenylethane-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial and Antiproliferative Agents

Field: Pharmacology

Method: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental).

Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity.

Synthesis of Biphenylethane Based Single-Molecule Diodes

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

1-(4-Bromophenyl)-2-phenylethane-1,2-dione is an organic compound characterized by its structure, which includes a bromine atom attached to a phenyl group and a diketone functional group. The molecular formula is C14H9BrO2, and it features two phenyl rings flanking a central carbon chain that contains two ketone groups. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

- Condensation Reactions: It can participate in reactions with nucleophiles due to the electrophilic nature of the carbonyl groups.

- Reduction Reactions: The diketone can be reduced to corresponding alcohols or other derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: Under oxidative conditions, it may yield various oxidized products, including carboxylic acids.

Specific reaction pathways have been explored, such as the formation of intermediates like 1-(1-methyl-1H-indol-3-yl)-2-phenylethane-1,2-dione through radical mechanisms involving reagents like potassium iodide and tert-butyl hydroperoxide .

Research indicates that 1-(4-Bromophenyl)-2-phenylethane-1,2-dione exhibits various biological activities. It has been studied for its potential as an anti-cancer agent and has shown inhibitory effects on certain enzymes linked to cancer progression. Additionally, its derivatives have been evaluated for antimicrobial properties, indicating a broad spectrum of biological relevance .

The synthesis of 1-(4-Bromophenyl)-2-phenylethane-1,2-dione typically involves the following methods:

- Benzoin Condensation: This method utilizes benzaldehyde derivatives in the presence of a base to form the diketone through condensation reactions.

- Oxidative Methods: The compound can be synthesized through oxidation processes involving phenolic compounds or other suitable precursors under controlled conditions .

A common synthetic route involves the use of potassium iodide and tert-butyl hydroperoxide in a solvent like dimethyl sulfoxide, leading to high yields of the desired product .

1-(4-Bromophenyl)-2-phenylethane-1,2-dione has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its derivatives are being explored for their potential therapeutic effects in treating various diseases, particularly cancer and infections.

The compound's unique structure also makes it a candidate for materials science applications, including the development of new polymers or coatings .

Interaction studies have revealed that 1-(4-Bromophenyl)-2-phenylethane-1,2-dione interacts with various biological targets. These studies often focus on its enzyme inhibition capabilities and binding affinities with specific receptors. The compound's ability to modulate biological pathways makes it significant in drug discovery and development contexts .

Several compounds share structural similarities with 1-(4-Bromophenyl)-2-phenylethane-1,2-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Bromophenyl)-2-phenylethane-1,2-dione | Contains a bromine atom at the meta position | Different reactivity due to bromine's position |

| 1-(2-Chlorophenyl)-2-phenylethane-1,2-dione | Chlorine substitution instead of bromine | Potentially different biological activity profile |

| 1-(4-Methylphenyl)-2-phenylethane-1,2-dione | Methyl group substitution | Variation in electronic properties affecting reactivity |

These compounds highlight the uniqueness of 1-(4-Bromophenyl)-2-phenylethane-1,2-dione through its specific bromine substitution pattern and resultant chemical properties. Each variation provides insights into how substituents influence reactivity and biological activity.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant